molecular formula C12H11N3O4 B5779104 4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide

4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide

Cat. No.: B5779104
M. Wt: 261.23 g/mol
InChI Key: XZOVRIZSTJBNMT-UHFFFAOYSA-N
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Description

4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide: is a chemical compound with the molecular formula C12H12N2O2 It is characterized by the presence of a benzamide core substituted with a nitro group at the 3-position, a methyl group at the 4-position, and an isoxazolyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide typically involves the following steps:

    Isoxazole Formation: The isoxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as 3-methyl-5-isoxazolecarboxylic acid.

    Amide Bond Formation: The final step involves the formation of an amide bond between the nitro-substituted benzamide and the isoxazole derivative under suitable conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

    Reduction: 4-methyl-N-(5-methyl-3-isoxazolyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-carboxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide.

Scientific Research Applications

4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(5-methyl-3-isoxazolyl)benzamide
  • 3-methyl-N-(5-methyl-3-isoxazolyl)benzamide
  • 2-methyl-N-(5-methyl-3-isoxazolyl)benzamide

Uniqueness

4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and an isoxazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7-3-4-9(6-10(7)15(17)18)12(16)13-11-5-8(2)19-14-11/h3-6H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOVRIZSTJBNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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